3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride
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Overview
Description
3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridinecarboxylic acid with potassium fluoride in the presence of a catalyst and under specific conditions such as controlled temperature and pressure . Another method involves the use of fluorinating agents like complex AlF3 and CuF2 at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluoropyridine
- 3-Aminopyridine-4-carboxylic acid
- 4-Amino-3,6-dichloro-5-fluoropyridine-2-carboxylic acid
Uniqueness
3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is unique due to the presence of both amino and fluorine substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6ClFN2O2 |
---|---|
Molecular Weight |
192.57 g/mol |
IUPAC Name |
3-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-4(8)3(6(10)11)1-2-9-5;/h1-2H,8H2,(H,10,11);1H |
InChI Key |
VIIPZGBSXVZWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)F.Cl |
Origin of Product |
United States |
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